molecular formula C21H19IN2O3S B14805847 2-iodo-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}benzamide

2-iodo-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}benzamide

Cat. No.: B14805847
M. Wt: 506.4 g/mol
InChI Key: JOPQFLZXDKSWQZ-UHFFFAOYSA-N
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Description

2-iodo-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)benzamide is a complex organic compound that features an iodine atom, a sulfonamide group, and a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-iodo-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)benzamide typically involves multiple steps, starting with the iodination of a benzene derivative. The sulfonamide group is introduced through a sulfonylation reaction, and the final benzamide structure is formed via an amidation reaction. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in the efficiency and yield of the synthesis.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

2-iodo-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter functional groups.

    Substitution: The iodine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could result in the replacement of the iodine atom with a different functional group.

Scientific Research Applications

2-iodo-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and protein binding.

    Industry: It may be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-iodo-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-iodobenzamide: Shares the iodine and benzamide structure but lacks the sulfonamide group.

    N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)benzamide: Similar structure but without the iodine atom.

    4-iodo-N-(phenylsulfonyl)benzamide: Contains the iodine and sulfonamide groups but differs in the overall structure.

Uniqueness

2-iodo-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)benzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the iodine atom and the sulfonamide group allows for diverse interactions and applications that are not possible with simpler compounds.

Properties

Molecular Formula

C21H19IN2O3S

Molecular Weight

506.4 g/mol

IUPAC Name

2-iodo-N-[4-(2-phenylethylsulfamoyl)phenyl]benzamide

InChI

InChI=1S/C21H19IN2O3S/c22-20-9-5-4-8-19(20)21(25)24-17-10-12-18(13-11-17)28(26,27)23-15-14-16-6-2-1-3-7-16/h1-13,23H,14-15H2,(H,24,25)

InChI Key

JOPQFLZXDKSWQZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3I

Origin of Product

United States

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